3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
説明
特性
IUPAC Name |
3-methyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-6-8-15(9-7-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJAMXKSQILCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common synthetic route includes the reaction of p-toluidine with chloroacetic acid to form the corresponding amide, followed by cyclization with thiosemicarbazide to form the thiadiazole ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the thio group allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : The oxo group can be reduced to a hydroxyl group, forming a corresponding alcohol.
Substitution: : The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Alcohols.
Substitution: : Amides or esters, depending on the nucleophile used.
科学的研究の応用
This compound has diverse applications in scientific research, including:
Medicinal Chemistry: : It can serve as a lead compound for drug design, particularly in the development of new therapeutic agents targeting various diseases.
Biology: : Its unique structure may be used to study biological processes or as a tool in biochemical assays.
Industry: : It can be employed in organic synthesis as a building block for more complex molecules.
作用機序
The mechanism by which 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological context, but it may involve binding to receptors or enzymes, leading to downstream effects in cellular signaling pathways.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
The compound is compared to structurally related 1,3,4-thiadiazole derivatives, focusing on substituent effects and bioactivity:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The p-tolylamino group in the target compound and compound 4y (from ) enhances cytotoxicity against MCF-7 cells, likely due to improved membrane permeability and target binding. In contrast, the thiazolylamino group in the nitro-substituted analogue () shifts activity toward antifungal targets (e.g., ergosterol biosynthesis inhibition). Electron-Withdrawing vs. The nitro group in increases electrophilicity, favoring covalent interactions with microbial enzymes.
Synthetic Accessibility: The target compound requires multi-step synthesis involving thioether formation and amide coupling, similar to methods in . In contrast, analogues with pyridone or cyano substituents (e.g., compound 9 in ) demand additional cyclization steps, reducing overall yield.
Mechanistic Insights: Anticancer Activity: Compound 4y () inhibits aromatase (IC₅₀ = 0.062 ± 0.004 mmol/L), a key enzyme in estrogen-dependent cancers, suggesting a shared mechanism with the target compound. Antimicrobial Activity: Oxadiazole-thiadiazole hybrids () disrupt fungal ergosterol biosynthesis, a mechanism absent in p-tolylamino derivatives.
Research Findings and Clinical Relevance
- Anticancer Potential: Thiadiazoles with p-tolylamino side chains show promise in targeting hormone-responsive cancers. The target compound’s methyl group may enhance metabolic stability compared to ethyl or nitro analogues .
- Toxicity Considerations: While compound 4y () exhibits low IC₅₀ values, its selectivity index (cancer vs. non-cancer cells) remains unverified. Structural modifications (e.g., 3-methyl substitution) could mitigate off-target effects.
生物活性
3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of this compound is . Its molecular weight is approximately 378.50 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a related compound demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency. The most active derivative in these studies exhibited an IC50 of mmol/L against MCF-7 cells and mmol/L against A549 cells . This suggests that compounds with similar structural features to this compound may also exhibit promising anticancer activity.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (mmol/L) |
|---|---|---|
| Compound A | MCF-7 | 0.084 ± 0.020 |
| Compound B | A549 | 0.034 ± 0.008 |
| Compound C | NIH3T3 | >1.0 |
Enzyme Inhibition Studies
Thiadiazole derivatives have also been evaluated for their inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters and implicated in various neurodegenerative diseases. In vitro studies indicated that certain derivatives displayed significant MAO-A inhibitory activity with IC50 values as low as μM . This suggests that the structural components of thiadiazoles could be optimized for enhanced enzyme inhibition.
Table 2: MAO Inhibition Activity of Thiadiazole Derivatives
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| Compound D | 0.060 ± 0.002 | Not reported |
| Compound E | 0.241 ± 0.011 | Not reported |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their substituents and overall molecular structure. For instance, the presence of specific functional groups can enhance cytotoxicity or enzyme inhibition. The introduction of p-tolylamino groups has been associated with increased activity against cancer cells, suggesting that modifications at this position could lead to improved therapeutic profiles.
Case Studies
Several case studies have explored the biological efficacy of compounds similar to this compound:
- Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects on MCF-7 and A549 cell lines, revealing promising results that warrant further investigation.
- MAO Inhibition Research : The inhibitory effects on MAO enzymes were assessed using fluorometric assays, demonstrating that certain modifications significantly enhance inhibitory potency.
Q & A
Q. What are the optimal synthetic routes for preparing 3-methyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
Answer : The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .
Thioether Linkage : Coupling of the thiadiazole intermediate with a 2-oxo-2-(p-tolylamino)ethyl group via nucleophilic substitution (e.g., using NaH in DMF) .
Benzamide Conjugation : Amide bond formation between the thiadiazole-thioether intermediate and 3-methylbenzoyl chloride, catalyzed by coupling agents like EDCl/HOBt .
Key Considerations :
Q. How can spectroscopic techniques validate the compound’s structural integrity?
Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., p-tolylamino protons at δ 7.1–7.3 ppm; thiadiazole C=N signals at δ 160–165 ppm) .
- IR : Amide C=O stretch (~1650 cm⁻¹) and thiadiazole C=S absorption (~680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₁₉N₅O₂S₂: 442.09) .
Q. What are the standard protocols for assessing purity during synthesis?
Answer :
- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to quantify purity (>95% required for biological assays) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., p-tolylamino) influence reactivity in downstream modifications?
Answer :
- Electron-Donating Groups (e.g., -CH₃ on p-tolylamino) : Increase nucleophilicity of the thioether sulfur, enhancing its reactivity in alkylation or oxidation reactions .
- Steric Effects : Bulky substituents on the benzamide ring may hinder access to biological targets, necessitating computational docking studies for optimization .
Methodology : - Perform Hammett analysis to correlate substituent σ-values with reaction rates .
- Use DFT calculations (e.g., B3LYP/6-31G*) to model charge distribution .
Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values) be resolved?
Answer :
- Source Identification : Compare assay conditions (e.g., cell lines, incubation time). For example, cytotoxicity assays on HeLa vs. MCF-7 cells may yield divergent results due to differential expression of target proteins .
- Metabolic Stability : Assess compound degradation in serum (e.g., 24-hour stability in FBS at 37°C) to rule out false negatives .
Data Reconciliation : - Validate results across ≥3 independent labs using standardized protocols (e.g., NCI-60 screening panel) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve plasma half-life .
Validation : - Pharmacokinetic profiling (Cmax, Tmax, AUC) in rodent models .
Methodological Challenges and Solutions
3.1 Resolving Low Yields in Thiadiazole Cyclization
Issue : Inconsistent yields (<40%) during thiadiazole formation.
Solutions :
- Use microwave-assisted synthesis to reduce reaction time (10–15 minutes vs. 12 hours) and improve yields (>70%) .
- Replace POCl₃ with milder cyclizing agents (e.g., T3P®) to minimize side reactions .
3.2 Addressing False Positives in Antimicrobial Assays
Issue : Non-specific inhibition in disk diffusion assays.
Solutions :
- Include a resazurin-based viability assay to distinguish bacteriostatic vs. bactericidal effects .
- Confirm target specificity via enzyme inhibition studies (e.g., dihydrofolate reductase assays for antifolates) .
Advanced Analytical Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
